molecular formula C18H16N4O5 B2919488 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1094605-77-2

5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2919488
CAS No.: 1094605-77-2
M. Wt: 368.349
InChI Key: CGLBNLQBTUTBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a 3,4,5-trimethoxyphenyl group and at position 5 with a pyrazole ring bearing a furan-2-yl substituent. The 3,4,5-trimethoxyphenyl moiety is a well-documented pharmacophore in anticancer agents, notably in combretastatin analogs, due to its tubulin-binding affinity . This structural design aligns with trends in developing heterocyclic hybrids to optimize bioactivity and pharmacokinetics .

Properties

IUPAC Name

5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5/c1-23-14-7-10(8-15(24-2)16(14)25-3)17-19-18(27-22-17)12-9-11(20-21-12)13-5-4-6-26-13/h4-9H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLBNLQBTUTBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a novel heterocyclic compound that has gained attention in recent pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}N4_{4}O4_{4}
  • SMILES : COC(C1=CC=C(C=C1)OC(=O)N=N)C2=CC(=C(C=C2)OC)N=N

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating significant potential in different therapeutic areas:

Anticancer Activity

Several studies have reported the anticancer properties of pyrazole derivatives. The presence of the pyrazole moiety is known to enhance the anticancer activity due to its ability to interact with various biological targets.

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it has been shown to inhibit the growth of colorectal carcinoma cells (HCT116) with an IC50_{50} value indicating significant potency against these cells .
Cell Line IC50_{50} (µM) Mechanism
HCT11626Apoptosis
A54949.85Autophagy
HepG20.74Cytotoxicity

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which are crucial for treating various inflammatory diseases. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines and modulate inflammatory pathways.

  • Research Findings : In vitro studies suggest that this compound can reduce the levels of TNF-alpha and IL-6 in activated macrophages, contributing to its anti-inflammatory effects .

Other Biological Activities

Beyond anticancer and anti-inflammatory activities, the compound shows promise in other areas:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against a range of pathogens.
  • Antioxidant Properties : The presence of multiple methoxy groups enhances the antioxidant capacity of the compound, which may contribute to its overall therapeutic profile.

Case Studies

Recent advancements in drug discovery have highlighted several case studies involving pyrazole derivatives:

  • Study on Anticancer Efficacy : A study evaluated a series of pyrazole derivatives for their anticancer activity against various human cancer cell lines. The most potent compounds demonstrated IC50_{50} values as low as 0.04 µM against K562 cancer cells .
  • Inflammation Model : In a murine model of inflammation, the administration of this compound resulted in a significant reduction in paw edema compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related 1,2,4-oxadiazole derivatives, emphasizing substituent effects and reported biological activities:

Compound Name (Structure) Position 3 Substituent Position 5 Substituent Key Biological Activities/Properties Reference
Target Compound 3,4,5-Trimethoxyphenyl 3-(Furan-2-yl)-1H-pyrazol-5-yl Hypothesized antitumor activity (structural analogy)
(E)-3-(3,4,5-Trimethoxyphenyl)-5-[2-phenylvinyl]-1,2,4-oxadiazole 3,4,5-Trimethoxyphenyl 2-Phenylvinyl Active against Trypanosoma cruzi (IC₅₀: 1.2 µM) and drug-resistant leukemia cells
5-(2-Furyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole 3-Nitrophenyl 2-Furyl Screening compound; furan enhances electronic diversity
5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole 3,4,5-Trimethoxyphenyl 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl Structural complexity; potential dual oxadiazole interactions
3-(3,4,5-Trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole 3,4,5-Trimethoxyphenyl 4-(1,3,4-Oxadiazol-2-yl)phenyl Antitumor activity (IC₅₀: 0.17–2.98 µM against breast/lung cancer lines)

Key Observations:

Role of 3,4,5-Trimethoxyphenyl Group :
The 3,4,5-trimethoxyphenyl substituent is critical for microtubule disruption, as seen in combretastatin analogs . Compounds lacking this group (e.g., 5-(2-furyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole) show divergent bioactivities, underscoring its importance in antitumor targeting .

Impact of Position 5 Substituents :

  • Vinylphenyl vs. Pyrazole-Furan : The vinylphenyl group in compound 21 () enables planar conjugation, favoring intercalation with DNA or tubulin. In contrast, the pyrazole-furan moiety in the target compound may improve solubility and hydrogen-bonding interactions .
  • Dual Oxadiazole Systems : The bis-oxadiazole derivative () exhibits enhanced rigidity but reduced metabolic stability compared to the target compound’s pyrazole hybrid .

Biological Activity Trends: Compounds with extended conjugation (e.g., vinylphenyl, oxadiazole-phenyl) show potent antiparasitic and anticancer activities, likely due to improved target binding .

Research Findings and Implications

  • Anticancer Potential: The target compound’s trimethoxyphenyl group aligns with combretastatin-like tubulin inhibitors, while the pyrazole-furan unit may mitigate toxicity issues associated with simpler vinyl or aryl substituents .
  • Synthetic Feasibility : and highlight modular synthetic routes for 1,2,4-oxadiazoles, suggesting the target compound could be synthesized via cycloaddition or hydrazide cyclization .
  • Unresolved Questions: Limited data exist on the target compound’s specific bioactivity. Future studies should evaluate its IC₅₀ against cancer cell lines and compare pharmacokinetics with analogs like compound 21 () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.